molecular formula C13H20N6O3S B458890 2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETAMIDE

2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B458890
M. Wt: 340.4g/mol
InChI Key: MOENNFRCOFABQC-UHFFFAOYSA-N
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Description

2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETAMIDE is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a triazine ring substituted with morpholine groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETAMIDE typically involves the reaction of 4,6-dichloro-1,3,5-triazine with morpholine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by morpholine groups. The resulting intermediate is then reacted with a thiol compound to introduce the sulfanyl group, followed by acetamide formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The morpholine groups and the triazine ring play a crucial role in binding to enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Anilino-4,6-di(4-morpholinyl)-1,3,5-triazine
  • 4,6-Disubstituted-2-(4-morpholinyl)pyrimidines

Uniqueness

2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETAMIDE is unique due to the presence of both morpholine and sulfanyl groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C13H20N6O3S

Molecular Weight

340.4g/mol

IUPAC Name

2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H20N6O3S/c14-10(20)9-23-13-16-11(18-1-5-21-6-2-18)15-12(17-13)19-3-7-22-8-4-19/h1-9H2,(H2,14,20)

InChI Key

MOENNFRCOFABQC-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC(=N2)SCC(=O)N)N3CCOCC3

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)SCC(=O)N)N3CCOCC3

Origin of Product

United States

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